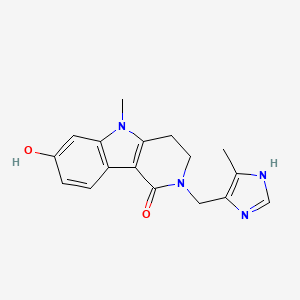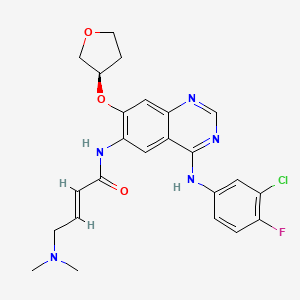
4-羟基阿托莫西汀草酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy Atomoxetine Oxalate is a metabolite of Atomoxetine, a selective norepinephrine reuptake inhibitor used primarily in the treatment of attention-deficit hyperactivity disorder (ADHD). This compound is formed through the aromatic ring-hydroxylation of Atomoxetine, primarily mediated by the enzyme cytochrome P450 2D6 .
科学研究应用
4-Hydroxy Atomoxetine Oxalate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic effects.
Industry: Utilized in the development of pharmaceuticals and as a precursor in chemical synthesis
作用机制
Target of Action
4-Hydroxy Atomoxetine Oxalate is the primary oxidative metabolite of Atomoxetine . Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) used in the management of Attention Deficit Hyperactivity Disorder (ADHD) . The primary target of 4-Hydroxy Atomoxetine Oxalate is the norepinephrine transporter . It has similar affinity for the norepinephrine transporter as Atomoxetine .
Mode of Action
4-Hydroxy Atomoxetine Oxalate inhibits the norepinephrine transporter, thereby increasing the concentration of norepinephrine in the synaptic cleft . This leads to enhanced neurotransmission, which is thought to be one of the mechanisms by which the compound exerts its therapeutic effects .
Biochemical Pathways
The formation of 4-Hydroxy Atomoxetine Oxalate is primarily mediated by the polymorphically expressed enzyme cytochrome P450 (CYP) 2D6 . This results in two distinct populations of individuals: those exhibiting active metabolic capabilities (CYP2D6 extensive metabolizers) and those exhibiting poor metabolic capabilities (CYP2D6 poor metabolizers) for Atomoxetine .
Pharmacokinetics
4-Hydroxy Atomoxetine Oxalate is rapidly glucuronidated and excreted in urine . The systemic plasma clearance of Atomoxetine is influenced by the activity of CYP2D6 . In extensive metabolizers, Atomoxetine has a plasma half-life of 5.2 hours, while in poor metabolizers, Atomoxetine has a plasma half-life of 21.6 hours . The average steady-state plasma concentrations are approximately 10-fold higher in poor metabolizers compared with extensive metabolizers .
Result of Action
The inhibition of the norepinephrine transporter by 4-Hydroxy Atomoxetine Oxalate leads to an increase in norepinephrine concentration in the synaptic cleft, enhancing neurotransmission . This is thought to improve symptoms associated with ADHD, including distractibility, short attention span, hyperactivity, emotional lability, and impulsivity .
Action Environment
The action of 4-Hydroxy Atomoxetine Oxalate can be influenced by various environmental factors. For instance, the activity of CYP2D6, which is responsible for the formation of 4-Hydroxy Atomoxetine Oxalate, can be affected by other drugs that are metabolized by the same enzyme . Additionally, the bioavailability and clearance of Atomoxetine can be influenced by the individual’s metabolic capabilities .
生化分析
Biochemical Properties
4-Hydroxy Atomoxetine Oxalate is formed through the aromatic ring-hydroxylation of Atomoxetine, primarily mediated by the enzyme cytochrome P450 2D6 (CYP2D6) . This enzyme is polymorphically expressed, resulting in two distinct populations: extensive metabolizers and poor metabolizers. The interaction between 4-Hydroxy Atomoxetine Oxalate and CYP2D6 is crucial for its formation and subsequent glucuronidation. Additionally, 4-Hydroxy Atomoxetine Oxalate exhibits similar affinity for the norepinephrine transporter as Atomoxetine, making it an equipotent inhibitor .
Cellular Effects
4-Hydroxy Atomoxetine Oxalate influences various cellular processes, particularly in the central nervous system. It increases norepinephrine levels in the synaptic cleft by inhibiting its reuptake, which enhances neurotransmission and improves attention and focus in individuals with ADHD . This compound also affects cell signaling pathways, particularly those involving norepinephrine, and can modulate gene expression related to neurotransmitter synthesis and release .
Molecular Mechanism
At the molecular level, 4-Hydroxy Atomoxetine Oxalate binds to the norepinephrine transporter, inhibiting its function and preventing the reuptake of norepinephrine into presynaptic neurons . This inhibition increases the availability of norepinephrine in the synaptic cleft, enhancing adrenergic signaling. Additionally, 4-Hydroxy Atomoxetine Oxalate may interact with other neurotransmitter systems, including dopamine and serotonin, although its primary action is on norepinephrine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy Atomoxetine Oxalate can vary over time. The compound is rapidly glucuronidated and excreted in urine, with its stability and degradation influenced by the activity of CYP2D6 . Long-term studies have shown that 4-Hydroxy Atomoxetine Oxalate can accumulate in poor metabolizers, leading to higher steady-state plasma concentrations compared to extensive metabolizers . This accumulation can result in prolonged therapeutic effects and potential adverse reactions.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of 4-Hydroxy Atomoxetine Oxalate are dose-dependent. Higher doses of the compound can lead to increased norepinephrine levels and enhanced therapeutic effects, but may also result in adverse effects such as hyperactivity and cardiovascular changes . Threshold effects have been observed, with low doses providing therapeutic benefits without significant side effects, while high doses can cause toxicity and other adverse reactions .
Metabolic Pathways
4-Hydroxy Atomoxetine Oxalate is primarily metabolized through glucuronidation and excreted in urine . The formation of this compound is mediated by CYP2D6, which hydroxylates the aromatic ring of Atomoxetine. This metabolic pathway is crucial for the clearance of Atomoxetine and its metabolites from the body. Additionally, 4-Hydroxy Atomoxetine Oxalate can influence metabolic flux and alter the levels of other metabolites involved in neurotransmitter synthesis and degradation .
Transport and Distribution
Within cells and tissues, 4-Hydroxy Atomoxetine Oxalate is transported and distributed through various mechanisms. It is highly bound to plasma albumin, which facilitates its distribution in total body water . The compound’s affinity for the norepinephrine transporter also influences its localization and accumulation in adrenergic neurons, where it exerts its therapeutic effects .
Subcellular Localization
4-Hydroxy Atomoxetine Oxalate is primarily localized in the synaptic cleft and presynaptic neurons, where it inhibits the norepinephrine transporter . This subcellular localization is essential for its function as a norepinephrine reuptake inhibitor. Additionally, the compound may undergo post-translational modifications that influence its targeting to specific cellular compartments and organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Atomoxetine Oxalate involves the hydroxylation of Atomoxetine. The process typically includes the following steps:
Hydroxylation: Atomoxetine undergoes aromatic ring-hydroxylation to form 4-Hydroxy Atomoxetine.
Oxalate Formation: The hydroxylated product is then reacted with oxalic acid to form 4-Hydroxy Atomoxetine Oxalate.
Industrial Production Methods: Industrial production of 4-Hydroxy Atomoxetine Oxalate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydroxylation: Large quantities of Atomoxetine are subjected to hydroxylation using suitable catalysts and conditions.
Purification: The hydroxylated product is purified through crystallization or other separation techniques.
Oxalate Formation: The purified 4-Hydroxy Atomoxetine is then reacted with oxalic acid to form the oxalate salt.
化学反应分析
Types of Reactions: 4-Hydroxy Atomoxetine Oxalate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Further oxidized derivatives of 4-Hydroxy Atomoxetine.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with substituted functional groups replacing the hydroxyl group.
相似化合物的比较
Atomoxetine: The parent compound, also a selective norepinephrine reuptake inhibitor.
N-desmethyl Atomoxetine: Another metabolite of Atomoxetine with limited activity.
Norquetiapine: An active metabolite of Quetiapine with distinct pharmacological properties
Uniqueness: 4-Hydroxy Atomoxetine Oxalate is unique due to its specific hydroxylation at the aromatic ring, which imparts distinct pharmacokinetic and pharmacodynamic properties. Unlike other metabolites, it retains significant activity as a norepinephrine reuptake inhibitor, making it a valuable compound for therapeutic and research purposes .
属性
CAS 编号 |
457634-21-8 |
|---|---|
分子式 |
C19H23NO6 |
分子量 |
361.40 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


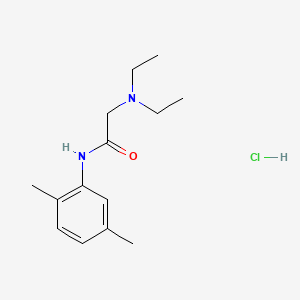
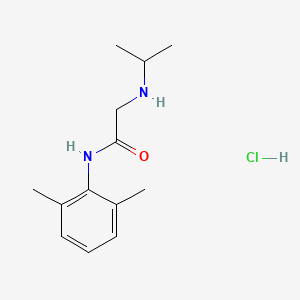
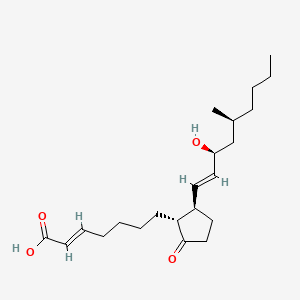
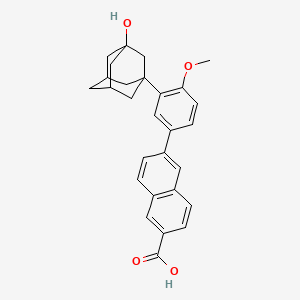
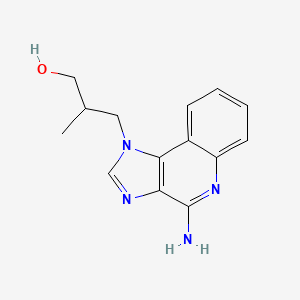
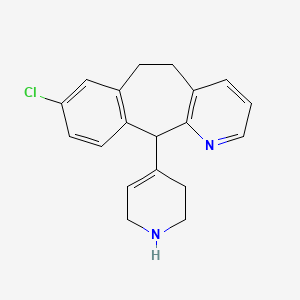
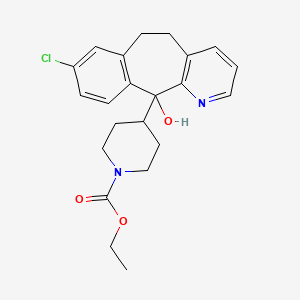
![13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B601758.png)
